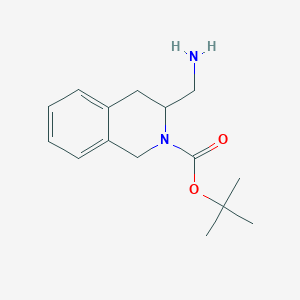

tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYBOYJWGVDLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741608 | |

| Record name | tert-Butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690244-91-8 | |

| Record name | tert-Butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Tetrahydroisoquinoline

A key step in the synthesis is the protection of the nitrogen atom of tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O). This step stabilizes the nitrogen and facilitates subsequent functionalization.

- Procedure: React 1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate in methanol or tetrahydrofuran (THF) as solvent.

- Base: Triethylamine is commonly used to neutralize the reaction mixture.

- Yield: Typically around 90%.

- Reaction Conditions: Room temperature or mild heating; microwave-assisted reactions at 100°C have been reported to reduce reaction times and improve regioselectivity.

Aminomethylation at the 3-Position

The introduction of the aminomethyl group at the 3-position is usually achieved by reductive amination:

- Reagents: Aldehydes and amines are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB).

- Solvent: Dichloroethane is often used.

- Catalysts: Palladium catalysts like Pd(dppf)Cl₂ can be employed for cross-coupling reactions to introduce substituents selectively.

- Key Variables: Temperature control is critical to optimize regioselectivity and yield.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is optimized for scalability and efficiency:

- Continuous Flow Chemistry: Used to control reaction kinetics precisely, especially during Boc deprotection, achieving yields greater than 95% with residence times of 5 minutes at 50°C.

- Safety: Boc-protected intermediates are stored under inert atmosphere at 2–8°C to prevent hydrolysis.

- Purification: Flash chromatography on silica gel using n-hexane/ethyl acetate mixtures is typical.

Representative Data Table: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | Methanol/THF | RT or 100°C (microwave) | ~90 | Microwave reduces reaction time |

| Aminomethylation | Aldehyde, amine, sodium triacetoxyborohydride | Dichloroethane | RT to 50°C | 80-90 | Pd catalyst enhances regioselectivity |

| Boc Deprotection (optional) | Trifluoroacetic acid (30% in DCM), scavengers | DCM | RT to 50°C | >95 | Mild conditions prevent core degradation |

Research Findings and Analytical Characterization

- NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming structure and purity. The Boc tert-butyl protons appear typically at δ ~1.48 ppm. Low-temperature NMR (e.g., –20°C) can resolve conformational flexibility in the tetrahydroisoquinoline ring.

- Mass Spectrometry: High-resolution electron ionization mass spectrometry (HREIMS) confirms molecular formula.

- Chiral Analysis: Chiral HPLC and NOE spectroscopy are used to assign stereochemistry of chiral centers introduced during aminomethylation.

- Computational Studies: Docking simulations and QSAR models guide the design of derivatives with improved bioactivity by correlating substituent effects with inhibitory potency.

Additional Synthetic Utilities

Recent solvent-free, trifluoroacetic acid (TFA)-catalyzed methods have been developed for isoquinoline derivatives using di-tert-butyl dicarbonate as an acylation agent, enabling efficient synthesis under milder and greener conditions. These methods provide scalable routes and have been demonstrated on 100 mmol scales with high reproducibility.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Substitution reactions can introduce new substituents onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit promising anticancer properties. Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study :

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of isoquinoline derivatives, demonstrating that modifications at the carboxylate position significantly enhance anticancer activity. The compound was found to inhibit cell proliferation in breast and lung cancer models .

Neuroprotective Effects

Research suggests that isoquinoline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study :

In an experimental model of neurodegeneration, this compound showed a reduction in neuronal cell death and improved cognitive function in animal models. This effect was attributed to the compound's ability to inhibit oxidative stress and inflammation .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations that can lead to the development of new pharmaceuticals.

Data Table: Synthetic Routes Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | Alkylated Isoquinoline | 85 |

| Acylation | Acylated Derivative | 90 |

| Reduction | Alcohol Derivative | 78 |

These reactions highlight the versatility of this compound as a building block in organic synthesis.

Pharmacological Studies

Pharmacological investigations into this compound have revealed potential therapeutic uses beyond cancer and neuroprotection:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi.

Case Study :

A screening assay demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Molecular Formula : C₁₅H₂₂N₂O₂

- Molecular Weight : 262.35 g/mol

- CAS Number : 690244-91-8

- Key Features: The compound contains a bicyclic dihydroisoquinoline scaffold with a tert-butyl carbamate (Boc) protecting group at the 2-position and an aminomethyl (-CH₂NH₂) substituent at the 3-position. This primary amine group enhances reactivity, making it a versatile intermediate for further functionalization in medicinal chemistry .

Structural Variations by Substituent Position and Type

The tert-butyl dihydroisoquinoline carboxylate scaffold is highly modular. Below is a comparison based on substituent position, functional groups, and applications:

Table 1: Substituent Position and Functional Group Comparison

Key Observations :

- Substituent Position: The target compound’s 3-aminomethyl group is relatively rare compared to more common substitutions at positions 5, 6, or 5.

- Functional Group Diversity : Bromo (C-7) and nitro (C-5) groups are often used in cross-coupling reactions, while ethers (C-6) and amines (C-3) enable hydrogen bonding or further derivatization.

Key Observations :

- Microwave Synthesis : High yields (>95%) are achievable for bromo derivatives under microwave conditions .

- Cross-Coupling Challenges : Bulky substituents (e.g., trifluoromethylbenzyl) or polar groups (e.g., hydroxyphenyl) reduce yields (53–57%) due to steric and electronic effects .

Spectroscopic and Physicochemical Properties

Table 3: NMR and Mass Spectrometry Data

Key Observations :

- Mass Spectrometry : Boc-protected analogs typically lose the tert-butyl group (Δm/z = 100) during ionization .

Biological Activity

Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 690244-91-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases.

- Cholinesterase Inhibition :

- Antioxidant Activity :

Table 1: Biological Activities of this compound

Case Studies

-

Neuroprotection in Animal Models :

A study involving mice treated with the compound showed significant neuroprotective effects against induced oxidative stress, as evidenced by reduced markers of oxidative damage and improved cognitive function in behavioral tests . -

In Vitro Studies :

In vitro assays demonstrated that this compound effectively inhibited AChE and BChE activities, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Q & A

Q. Key Variables :

- Temperature : Microwave-assisted reactions (100°C) reduce reaction times and improve regioselectivity .

- Catalysts : Palladium catalysts (e.g., Pd(dppf)Cl₂) enable cross-coupling reactions for introducing substituents .

How can researchers resolve contradictions in NMR spectral data for this compound and its derivatives?

Advanced Research Question

Discrepancies in ¹H-NMR signals often arise from:

- Conformational flexibility : The tetrahydroisoquinoline ring adopts multiple chair-like conformations, causing splitting or broadening of peaks. Low-temperature NMR (e.g., 400 MHz in CDCl₃ at –20°C) can resolve this .

- Stereochemical impurities : Chiral centers introduced during aminomethylation require enantiomeric resolution (e.g., chiral HPLC) or comparison with literature-reported coupling constants .

Q. Methodology :

- Use 2D-NMR (COSY, HSQC) to assign overlapping signals. For example, the Boc group’s tert-butyl protons (δ ~1.48 ppm) are diagnostic .

- Cross-validate with HREIMS (high-resolution electron ionization mass spectrometry) to confirm molecular formulas .

What strategies optimize regioselectivity in functionalizing the tetrahydroisoquinoline core?

Advanced Research Question

Regioselectivity challenges arise during substitutions at the 3-, 5-, or 7-positions. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., Boc-protected amines) to activate specific positions for halogenation or borylation .

- Microwave-assisted Suzuki-Miyaura coupling : Achieves selective aryl/heteroaryl introductions at the 7-position with Pd(dppf)Cl₂ and Cs₂CO₃ in dioxane (90°C, 1 hour) .

Q. Case Study :

- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (95% purity) was synthesized via bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation .

How can researchers mitigate hazards associated with handling this compound in the lab?

Basic Research Question

Safety protocols for tert-butyl derivatives include:

- Storage : Sealed containers at 2–8°C under argon to prevent hydrolysis of the Boc group .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and respirators to avoid inhalation of fine powders (GHS hazard codes: H315, H319, H335) .

- Spill Management : Absorb with sand/vermiculite, transfer to sealed containers, and dispose via incineration .

What are the applications of this compound in medicinal chemistry, particularly in targeted protein inhibition?

Advanced Research Question

The aminomethyl group enables its use as:

- Bromodomain inhibitor precursor : Derivatives selectively inhibit BRD7/9 bromodomains via structure-activity relationship (SAR) optimization. Key modifications include substituents at the 3-position for enhanced binding affinity .

- CXCR4 antagonists : tert-Butyl 5-((piperidin-4-yl)amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives show improved pharmacokinetics in HIV entry inhibition studies .

Q. Mechanistic Insight :

- The Boc group enhances solubility during in vitro assays, while the aminomethyl side chain participates in hydrogen bonding with target proteins .

How should researchers address low yields during Boc deprotection?

Advanced Research Question

Low yields during Boc removal often result from:

Q. Optimized Protocol :

- Continuous-flow reactors enable precise control of deprotection kinetics (residence time: 5 minutes at 50°C), achieving >95% yield .

What analytical techniques are critical for confirming the stereochemistry of chiral derivatives?

Basic Research Question

- Chiral HPLC : Use columns like Chiralpak IA with hexane/ethanol (90:10) to separate enantiomers .

- Optical Rotation : Compare [α]D values with literature data (e.g., (S)-configured derivatives show specific rotations between +15° to +30°) .

- NOE Spectroscopy : Detect spatial proximity between the aminomethyl group and adjacent protons to assign configurations .

How can computational methods guide the design of derivatives with improved bioactivity?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.